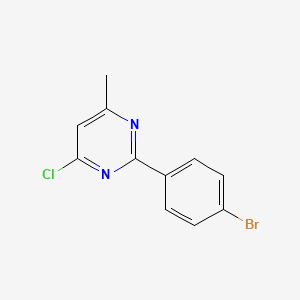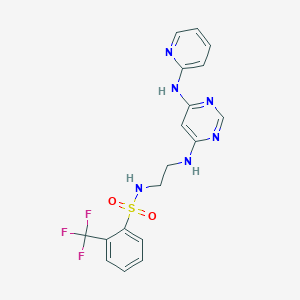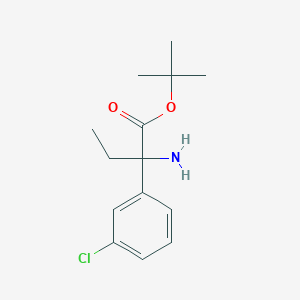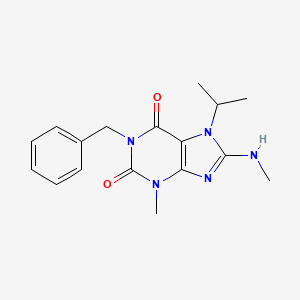![molecular formula C12H18N2O B2757069 2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2201871-72-7](/img/structure/B2757069.png)
2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring has a molecular weight of 162.2316 .Chemical Reactions Analysis
Chemical reactions involving pyrrolidine and pyridine rings can be quite diverse. For instance, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .科学的研究の応用
Synthesis and Reactivity
- The study by Pan and Shevlin (1997) explores the chemistry of N-methyl-3-dehydropyridinium ylid, demonstrating its reactivity and potential for generating various derivatives through reactions with hydrogen halides or CO2. This highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of pyridine derivatives (Pan & Shevlin, 1997).
Coordination Chemistry and Ligand Behavior
- Schulz et al. (2004) discuss the crystal structure of monoalkylated 4'-aryl-substituted terpyridines, indicating the compound's potential as a ligand in coordination chemistry. This research suggests its application in the design of new metal complexes with potential catalytic, electronic, or photonic properties (Schulz et al., 2004).
Catalysis
- Research on the use of polymer-protected palladium colloids in catalyzing H−D exchange between D2O and various N-heterocycles, including pyridines, reveals the compound's relevance in catalysis. Such studies demonstrate its role in facilitating isotopic labeling and understanding reaction mechanisms (Guy & Shapley, 2009).
Supramolecular Chemistry
- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, as reviewed by Halcrow (2005), present the compound as a versatile ligand. It underlines its applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
Chemical Stability and Interactions
- Silva et al. (2021) examine pyridines as potential phase-partitioning oil field tracers, evaluating their chemical stability and interactions with sedimentary rocks under reservoir conditions. This study indicates the practical applications of pyridine derivatives in the oil and gas industry for reservoir characterization and monitoring (Silva et al., 2021).
将来の方向性
作用機序
Target of Action
The primary target of 2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the cholinergic receptor ligand . This compound is an optically active nicotine analog and a tobacco alkaloid .
Mode of Action
This compound interacts with the cholinergic receptor ligand, displaying antinociceptive effects . This interaction results in changes in the receptor’s activity, leading to the observed effects.
Biochemical Pathways
It is known that the compound interacts with the cholinergic receptor ligand, which plays a crucial role in various biochemical pathways, including pain perception .
Result of Action
The interaction of this compound with the cholinergic receptor ligand results in antinociceptive effects . This means that the compound can reduce the sensation of pain, which could be beneficial in various therapeutic contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when used for electronic cigarette products, the usage amount is lower, and the satisfaction and throat-hitting feeling are strong, leading to a good sensory experience .
特性
IUPAC Name |
2-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-7-12(13-10)15-9-11-6-4-8-14(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASINNGVRIFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2756986.png)
![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2756988.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2756993.png)



![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)


![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)


